molecular formula C20H23NO4 B5218373 4-[(2,5-dimethylphenyl)amino]-2-(3-methoxybenzyl)-4-oxobutanoic acid

4-[(2,5-dimethylphenyl)amino]-2-(3-methoxybenzyl)-4-oxobutanoic acid

Cat. No. B5218373
M. Wt: 341.4 g/mol
InChI Key: VRIPSUIDZXILHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,5-dimethylphenyl)amino]-2-(3-methoxybenzyl)-4-oxobutanoic acid, also known as DMBAO, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMBAO is a synthetic compound that belongs to the class of oxo-butyric acid derivatives.

Mechanism of Action

The mechanism of action of 4-[(2,5-dimethylphenyl)amino]-2-(3-methoxybenzyl)-4-oxobutanoic acid is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer growth and survival. In addition, this compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.

Advantages and Limitations for Lab Experiments

4-[(2,5-dimethylphenyl)amino]-2-(3-methoxybenzyl)-4-oxobutanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. This compound has also been shown to be stable under various conditions, which makes it suitable for various in vitro and in vivo experiments. However, this compound also has some limitations. This compound has not been extensively studied in humans, and its safety profile is not fully understood. In addition, this compound has not been studied in all disease models, and its efficacy may vary depending on the disease model.

Future Directions

For 4-[(2,5-dimethylphenyl)amino]-2-(3-methoxybenzyl)-4-oxobutanoic acid research include studying its safety profile in humans, optimizing its efficacy in various disease models, and developing novel formulations for targeted delivery. In addition, this compound can also be studied in combination with other therapeutic agents to enhance its efficacy. This compound can also be studied for its potential applications in other diseases such as neurodegenerative diseases and metabolic disorders.
Conclusion:
This compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has shown promising results in various in vitro and in vivo models, and its potential for therapeutic applications is significant. Further research is needed to fully understand the mechanism of action of this compound and optimize its efficacy in various disease models.

Synthesis Methods

4-[(2,5-dimethylphenyl)amino]-2-(3-methoxybenzyl)-4-oxobutanoic acid is synthesized using a multi-step process that involves the reaction of 2,5-dimethylaniline with 3-methoxybenzaldehyde to form the intermediate product, which is then further reacted with ethyl acetoacetate to form the final product this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

4-[(2,5-dimethylphenyl)amino]-2-(3-methoxybenzyl)-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been studied in various in vitro and in vivo models, and the results have been promising. This compound has shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has also been shown to reduce inflammation and oxidative stress in various disease models.

properties

IUPAC Name

4-(2,5-dimethylanilino)-2-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13-7-8-14(2)18(9-13)21-19(22)12-16(20(23)24)10-15-5-4-6-17(11-15)25-3/h4-9,11,16H,10,12H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIPSUIDZXILHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC(CC2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.